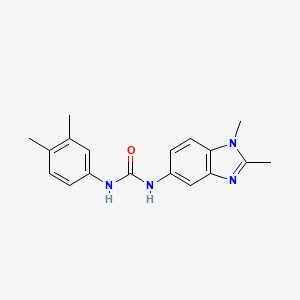
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, also known as DMU-212, is a novel compound that has been synthesized and studied extensively due to its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Wirkmechanismus
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. It has also been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea for lab experiments is its wide range of biological activities, which makes it a useful tool for studying various diseases and biological processes. However, one of the limitations of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea. One area of research could focus on identifying the specific enzymes and pathways targeted by N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, which could provide insight into its mechanism of action. Another area of research could involve the development of more efficient synthesis methods for N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea, which could increase its availability for further study and potential therapeutic use. Additionally, further studies could be conducted to investigate the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Synthesemethoden
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea can be synthesized using a multistep process that involves the condensation of 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid with 3,4-dimethylphenyl isocyanate, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its potential as a therapeutic agent due to its various biological activities. It has been found to exhibit anticancer activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3,4-dimethylphenyl)urea has also been shown to possess anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-5-6-14(9-12(11)2)20-18(23)21-15-7-8-17-16(10-15)19-13(3)22(17)4/h5-10H,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMFPBTYUNJAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)



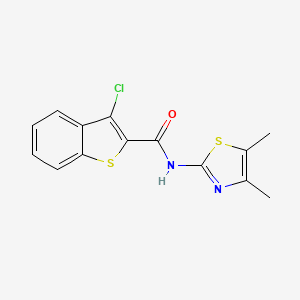

![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
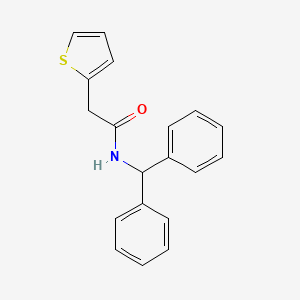
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)
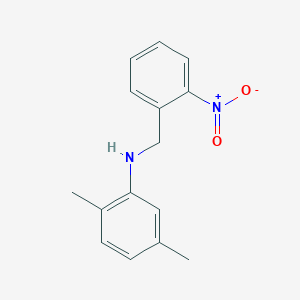
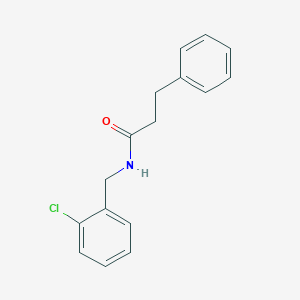
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)
![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)